![molecular formula C16H10ClNO3 B10845551 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845551.png)

7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

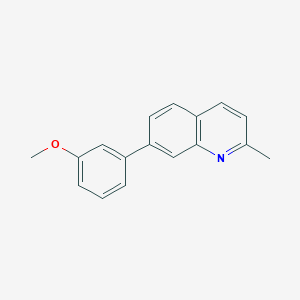

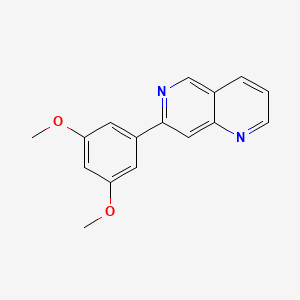

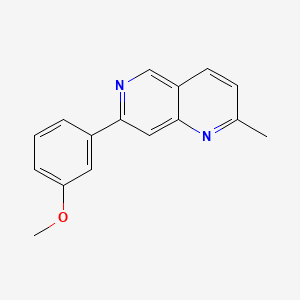

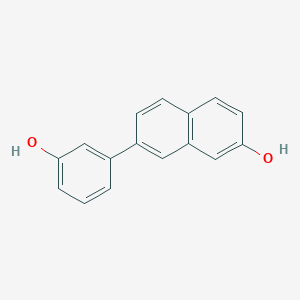

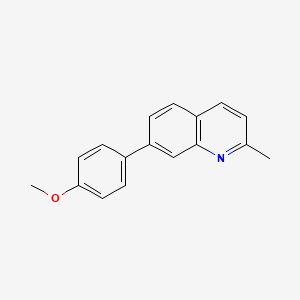

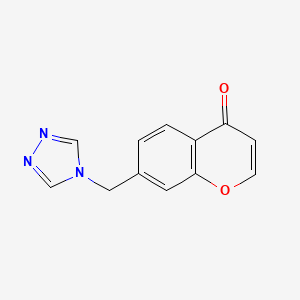

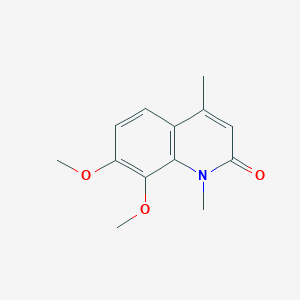

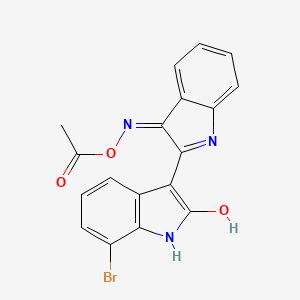

Le 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol est un composé organique complexe qui appartient à la classe des chromenoquinolinesLa structure du this compound présente un système cyclique fusionné combinant des fragments de chromène et de quinoléine, ce qui contribue à ses propriétés chimiques uniques et à ses activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

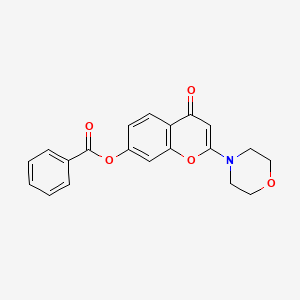

La synthèse du 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol peut être réalisée par différentes méthodes. Une approche courante implique la réaction à trois composants en un seul pot de 4-aminocoumarine, de composés 1,3-dicarbonylés (tels que la dimédone et l’acide de Meldrum) et d’aldéhydes aromatiques substitués. Cette réaction est généralement réalisée dans l’eau ou l’éthanol sous reflux en utilisant du chlorhydrate de guanidine comme organocatalyseur . La réaction se déroule par des réactions tandem de Knoevenagel et de Michael, suivies d’une cyclisation et d’une déshydratation ou d’une décarboxylation.

Méthodes de production industrielle

La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de solvants et de catalyseurs écologiques, tels que le L-lactate d’éthyle et l’acide (±)-lactique, peut améliorer la durabilité et l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinolinone.

Réduction : Les réactions de réduction peuvent produire des dérivés de dihydroquinoléine.

Substitution : Le groupe chloro peut être substitué par différents nucléophiles, conduisant à une variété de dérivés fonctionnalisés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés de quinolinone, les dérivés de dihydroquinoléine et diverses chromenoquinolines substituées .

Applications De Recherche Scientifique

Le 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol a un large éventail d’applications en recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.

Mécanisme D'action

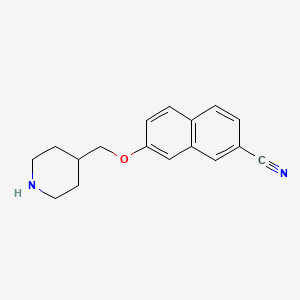

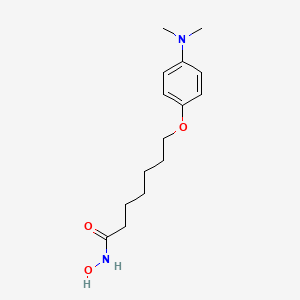

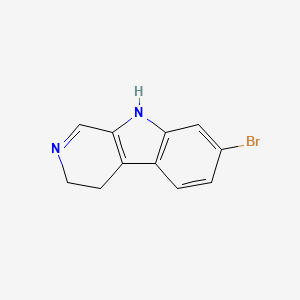

Le mécanisme d’action du 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol implique son interaction avec diverses cibles et voies moléculaires. Le composé peut inhiber des enzymes et des récepteurs spécifiques, ce qui conduit à ses effets biologiques. Par exemple, il a été démontré qu’il inhibe le récepteur bêta des œstrogènes humains (ERβ) avec une valeur de CI50 de 88 nM . Cette inhibition peut perturber les processus cellulaires et induire l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

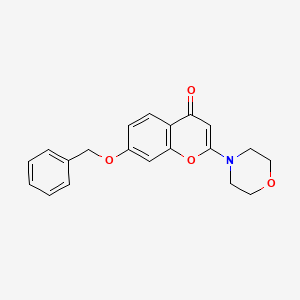

6-phényl-6H-chromeno[4,3-b]quinoléine : Structure similaire, mais avec un groupe phényle au lieu d’un groupe chloro.

Dérivés de chromeno[4,3-b]pyridine : Ces composés ont un cycle pyridine au lieu d’un cycle quinoléine.

Unicité

Le 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol est unique en raison de son motif de substitution spécifique et de la présence de fragments de chromène et de quinoléine. Cette combinaison contribue à ses propriétés chimiques et à ses activités biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .

dérivés de b]quinoléinePropriétés

Formule moléculaire |

C16H10ClNO3 |

|---|---|

Poids moléculaire |

299.71 g/mol |

Nom IUPAC |

7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol |

InChI |

InChI=1S/C16H10ClNO3/c17-15-11-5-8(19)2-4-13(11)18-16-10-3-1-9(20)6-14(10)21-7-12(15)16/h1-6,19-20H,7H2 |

Clé InChI |

RYBHKLZSHRZGQK-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(C3=C(C=CC(=C3)O)N=C2C4=C(O1)C=C(C=C4)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.